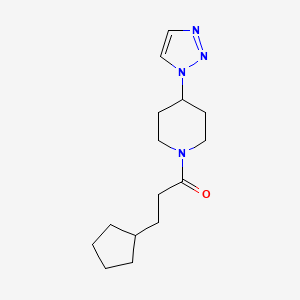

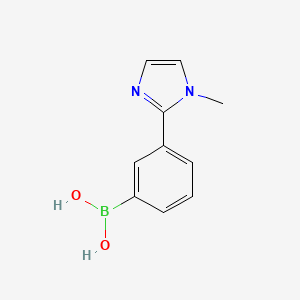

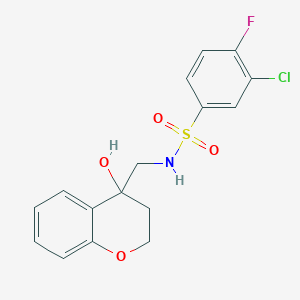

![molecular formula C24H22N6OS B2519603 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide CAS No. 1396686-42-2](/img/structure/B2519603.png)

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazole ring, a pyrimidine ring, and a piperazine moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway plays an important role in learning and memory . By inhibiting AChE, the compound prevents the breakdown of ACh, thereby enhancing cognition functions .

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the brain .

Result of Action

The result of the action of this compound is the inhibition of AChE, leading to an increase in the concentration of ACh in the brain . This can help to alleviate the symptoms of diseases characterized by low levels of ACh, such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide has been shown to interact with several enzymes and proteins. Notably, it acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, responsible for breaking down the neurotransmitter acetylcholine . This interaction is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are typically reduced. The compound’s inhibitory activity against acetylcholinesterase has been confirmed through molecular docking studies and kinetic analysis .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an acetylcholinesterase inhibitor can enhance cholinergic neurotransmission, thereby improving cognitive functions . Additionally, the compound has shown potential anticonvulsant activity in animal models, indicating its impact on neuronal cells and their excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against acetylcholinesterase over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cognitive benefits and anticonvulsant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant acetylcholinesterase inhibitory activity, leading to improved cognitive functions and reduced seizure activity . At higher doses, the compound may exhibit toxic or adverse effects, including potential neurotoxicity and hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that may retain or lose the parent compound’s biological activity . The compound’s effects on metabolic flux and metabolite levels are essential considerations in its pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, binding proteins may aid in its distribution and localization within specific tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials under specific conditions to form the thiazole ring.

Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.

Piperazine Moiety Introduction: The piperazine ring is introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the thiazole, pyrimidine, and piperazine intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.

Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.

Pharmaceutical Development: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar structural features.

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.

Uniqueness

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring, pyrimidine ring, and piperazine moiety, which contribute to its distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name |

2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6OS/c31-23(20-16-32-24(27-20)18-7-3-1-4-8-18)28-21-15-22(26-17-25-21)30-13-11-29(12-14-30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2,(H,25,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYAKWOIAAKAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

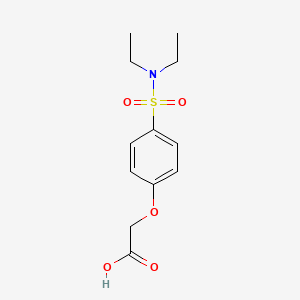

![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)

![2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid](/img/structure/B2519528.png)

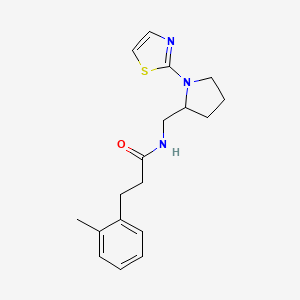

![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2519541.png)

![2,4-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519542.png)